2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazabicyclo[221]heptane, 2-(4-bromophenyl)-5-methyl- is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives often involves an epimerization-lactamization cascade reaction. For instance, functionalized 4-aminoproline methyl esters can undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- are not well-documented, the general approach involves large-scale synthesis using similar epimerization-lactamization strategies. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing chiral ligands and catalysts used in asymmetric catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with molecular targets through their nitrogen atoms. These interactions can influence various biochemical pathways, making them useful in medicinal chemistry for developing new drugs .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different substitution patterns.
Prolinamide: Shares some structural similarities and is used in similar applications.
Harmicine: A natural product scaffold that includes a diazabicyclo[2.2.1]heptane core.
Uniqueness
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in catalysis and medicinal chemistry .
Biological Activity
The compound 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- , is a bicyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article compiles findings from various studies to elucidate its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a bicyclic framework containing two nitrogen atoms, which may influence its biological activity. The presence of the 4-bromophenyl group enhances lipophilicity, potentially affecting its pharmacokinetic properties.
Structural Formula
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of derivatives of 2,5-diazabicyclo[2.2.1]heptane on various cancer cell lines:
- Compound 9e , a dithiocarbamate derivative, demonstrated significant antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines without inducing necrotic cell death. Instead, it promoted apoptosis through a caspase-dependent pathway .
IC50 Values of Compound 9e
Cell Line | IC50 Value (µM) |
---|---|
CaSki | 7.5 |
MDA-MB-231 | 8.0 |
SK-Lu-1 | 9.0 |
The mechanism by which these compounds exert their effects involves several pathways:
- Apoptosis Induction : Compound 9e was shown to activate caspases, leading to programmed cell death in tumor cells while sparing normal lymphocytes .
- Selectivity : The compound exhibited greater selectivity for tumor cells over human lymphocytes, suggesting a favorable therapeutic index .
Pharmacokinetic Properties
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that compound 9e has promising pharmacokinetic properties suitable for drug development .
Multicomponent Synthesis
A study reported the synthesis of several new derivatives of 2,5-diazabicyclo[2.2.1]heptane through multicomponent reactions, emphasizing the importance of molecular diversity in drug discovery. The synthesized compounds were evaluated for their biological activity, with several showing promising antiproliferative effects.
Comparative Analysis with Other Compounds
Research has compared the biological activity of 2,5-diazabicyclo[2.2.1]heptane derivatives with other known anticancer agents:
Compound Name | Notable Activities |
---|---|
Erlotinib | EGFR inhibitor |
Compound 9e | Apoptosis inducers with tumor selectivity |
Quinazoline derivatives | Antiproliferative effects on various cancers |
Properties
Molecular Formula |
C12H15BrN2 |
---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15BrN2/c1-14-7-12-6-11(14)8-15(12)10-4-2-9(13)3-5-10/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
FBVDAWFPQOLHEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC1CN2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.